N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products that result from these reactions and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be predicted using computational chemistry tools .Scientific Research Applications
Potent Thromboxane Receptor Antagonists
Research on derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, including N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, has led to the discovery of potent new analogues. These derivatives demonstrate remarkable potency in inhibiting TP receptor signaling, suggesting potential applications in antithromboxane therapies (Wang et al., 2014).
Carbonic Anhydrase Inhibitory Properties
Sulfonamide derivatives, including the mentioned compound, have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These compounds show varying degrees of potency, indicating their potential in applications involving carbonic anhydrase inhibition (Akbaba et al., 2014).
RXR-Selective Agonists
The compound has been included in the study of sulfonic acid analogues for selective retinoid X receptor (RXR) agonism. Modifications in these compounds, including the one mentioned, have been evaluated for their potential to bind RXR, which could offer therapeutic potential, especially with minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).
Application in Drug Metabolism
The compound has been part of studies focusing on drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This research could contribute to understanding drug metabolism and developing more effective pharmaceutical compounds (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-13(20)18-9-7-16(23-18)10-11-19-24(21,22)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,19-20H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJZJPDHXLJFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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